4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide
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Overview
Description
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP is a psychoactive drug that has been used recreationally due to its hallucinogenic effects. However, TFMPP also has potential applications in scientific research due to its unique properties.
Mechanism of Action
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide acts on the serotonin 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in regulating mood, cognition, and perception. 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide binds to these receptors and activates them, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in neurotransmitter release, alterations in gene expression, and modulation of intracellular signaling pathways. 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has also been shown to affect behavior, including locomotor activity, anxiety, and social interaction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in scientific research is its ability to selectively activate serotonin receptors. This allows researchers to study the effects of serotonin on behavior and physiology in a controlled manner. However, 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide also has limitations, including its potential for off-target effects and its limited selectivity for specific serotonin receptor subtypes.
Future Directions
There are several potential future directions for research on 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. One area of interest is the development of more selective and potent agonists for specific serotonin receptor subtypes. Another direction is the investigation of the long-term effects of 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide on behavior and physiology, including the potential for addiction and tolerance. Finally, 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide may have potential therapeutic applications for the treatment of mood disorders and other psychiatric conditions.
Synthesis Methods
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is synthesized through a multi-step process that involves the reaction of 1-benzylpiperazine with 3-trifluoromethylbenzaldehyde, followed by a thioamide formation reaction. The final product is then purified through recrystallization.
Scientific Research Applications
4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been used in scientific research as a tool to study the serotonin system in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide acts as a serotonin receptor agonist, meaning that it can activate serotonin receptors in the brain. This property has made 4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide useful in studying the effects of serotonin on behavior and physiology.
properties
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3S/c1-18-5-7-19(8-6-18)12(20)17-11-4-2-3-10(9-11)13(14,15)16/h2-4,9H,5-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIBBCNVIXWEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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